![molecular formula C18H21N5O5 B2437496 N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide CAS No. 1334373-21-5](/img/structure/B2437496.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

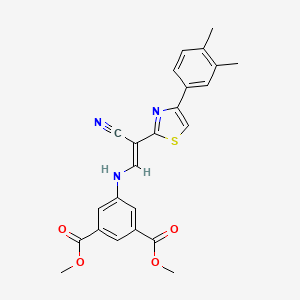

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules . It also contains a 3-methyl-1,2,4-oxadiazol-5-yl group and a piperidine-1,4-dicarboxamide group. Piperidine is a common motif in many pharmaceuticals and its derivatives have a wide range of biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized via various methods, such as Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry .Applications De Recherche Scientifique

Molecular Interaction and Binding Analysis

Molecular interaction studies have indicated that specific compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, exhibit potent and selective antagonistic properties for cannabinoid receptors through distinct conformations. The analysis of energetic stability and conformational preferences provides insights into the steric binding interactions, suggesting significant contributions of certain molecular moieties to receptor binding and activity. This understanding is crucial in the design and development of targeted therapeutic agents, highlighting the importance of molecular conformation in drug-receptor interactions (Shim et al., 2002).

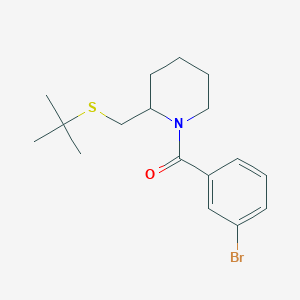

Targeted Drug Development and Therapeutic Applications

Research on virtual screening targeting the urokinase receptor has led to the identification of compounds that significantly inhibit cell growth, block angiogenesis, and induce apoptosis in breast cancer models. These findings underscore the potential of such compounds in cancer therapy, particularly in addressing metastasis and invasion in breast cancer. The pharmacokinetic characterization of these compounds, along with their therapeutic efficacy in animal models, provides a promising avenue for the development of novel anticancer agents (Wang et al., 2011).

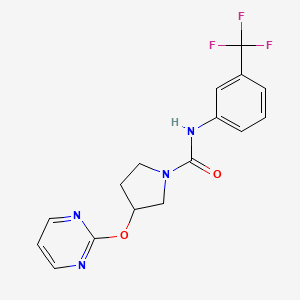

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds with specific structural features, such as the incorporation of 1,3,4-oxadiazole rings and piperidine derivatives, has been explored for their potential biological activities. Such studies not only contribute to the expansion of chemical libraries but also provide valuable insights into structure-activity relationships, aiding in the design of compounds with desired therapeutic properties. The characterization and biological evaluation of these compounds against various bacterial strains demonstrate their potential as antibacterial agents, highlighting the importance of chemical synthesis in drug discovery (Khalid et al., 2016).

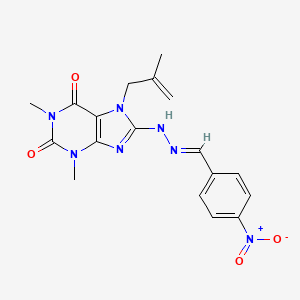

Antipsychotic Potential and Mechanistic Insights

Investigations into the structure-activity relationships of pyrazole derivatives have revealed their potential as cannabinoid receptor antagonists with therapeutic implications in antipsychotic treatment. Understanding the structural requirements for potent and selective activity against brain cannabinoid receptors opens up possibilities for developing new pharmacological tools and therapeutic agents to manage psychiatric disorders. Such research is pivotal in identifying key molecular features that contribute to the pharmacological profile of potential antipsychotic drugs (Lan et al., 1999).

Mécanisme D'action

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and induce cell apoptosis .

Biochemical Pathways

cell cycle regulation pathway and the apoptosis pathway . By interacting with tubulin, the compound could disrupt the formation of the mitotic spindle, leading to cell cycle arrest . This disruption can trigger the intrinsic pathway of apoptosis, leading to cell death .

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound could have potential anticancer activity.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not detailed in the available literature Factors such as pH, temperature, and presence of other molecules can significantly impact a compound’s activity

This compound and others with similar structures could potentially serve as a template for the development of new anticancer agents .

Propriétés

IUPAC Name |

1-N-(1,3-benzodioxol-5-yl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O5/c1-11-20-16(28-22-11)9-19-17(24)12-4-6-23(7-5-12)18(25)21-13-2-3-14-15(8-13)27-10-26-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,19,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWCFHUEIFVURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)

![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)

![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)